(2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine
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Overview
Description
(2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H13NS It features a cyclopropyl group attached to a methanamine moiety, with a 5-methylthiophene ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 5-methylthiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl-substituted thiophene. This intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
(2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
(5-Methylthiophen-2-yl)methanamine: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethanamine: Lacks the thiophene ring.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness: (2-(5-Methylthiophen-2-yl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl group and the 5-methylthiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
[2-(5-methylthiophen-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NS/c1-6-2-3-9(11-6)8-4-7(8)5-10/h2-3,7-8H,4-5,10H2,1H3 |
InChI Key |
IKYKSJSKGCRNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CC2CN |
Origin of Product |
United States |
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